1-((1-(1-(2-(4-(trifluoromethyl)phenyl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
Description
This compound features a hybrid structure combining an azetidine ring, a 1,2,3-triazole linker, and a pyrrolidin-2-one moiety, with a 4-(trifluoromethyl)phenyl acetyl group. The azetidine (3-membered saturated ring) contributes conformational rigidity, while the triazole linker, likely synthesized via click chemistry (as inferred from ), enhances metabolic stability. The trifluoromethyl group improves lipophilicity and bioavailability, a common strategy in medicinal chemistry . The pyrrolidin-2-one moiety may modulate solubility and hydrogen-bonding interactions.
Properties
IUPAC Name |
1-[[1-[1-[2-[4-(trifluoromethyl)phenyl]acetyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5O2/c20-19(21,22)14-5-3-13(4-6-14)8-18(29)26-11-16(12-26)27-10-15(23-24-27)9-25-7-1-2-17(25)28/h3-6,10,16H,1-2,7-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXULWSGWXFSDKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)CC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing this compound generally involves a multi-step organic process:
Formation of 4-(trifluoromethyl)phenyl acetic acid: : Starting with a Friedel-Crafts acylation to introduce the trifluoromethyl group on a benzene ring, followed by side chain modification.
Azetidine ring formation: : Using azetidinone precursors and establishing the azetidin-3-yl moiety through cyclization reactions.
Triazole incorporation: : Through click chemistry, an alkyne and an azide functional group are reacted to form the 1H-1,2,3-triazole core.
Final Assembly: : The final step typically involves coupling all fragments through appropriate coupling agents (e.g., DCC, EDC) to connect the triazole and pyrrolidin-2-one units.
Industrial Production Methods
Scaling this synthesis to an industrial level requires optimizing reaction conditions, such as:
Using high-purity reagents
Applying continuous flow synthesis to control reaction parameters better
Ensuring effective separation and purification steps, such as crystallization, distillation, and chromatography
Chemical Reactions Analysis
Types of Reactions
1-((1-(1-(2-(4-(trifluoromethyl)phenyl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one undergoes several types of reactions:
Oxidation: : Primarily involving the pyrrolidone ring.
Reduction: : Involving the azetidine and triazole rings under controlled conditions.
Substitution: : Mostly seen on the phenyl ring, given the influence of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate or PCC.
Reduction: : Catalytic hydrogenation (e.g., Pd/C) or chemical reduction (e.g., NaBH4).
Substitution: : Halogenation, nitration, and sulfonation reactions facilitated by corresponding halogen, nitrate, or sulfonyl compounds.
Major Products
Oxidation Products: : Typically carboxylic acids and ketones.
Reduction Products: : Amines and alkanes.
Substitution Products: : Varied depending on substituents added to the phenyl ring.
Scientific Research Applications
1-((1-(1-(2-(4-(trifluoromethyl)phenyl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is utilized in:
Chemistry: : As a building block for synthesizing novel compounds.
Biology: : As a tool for studying enzyme interactions and protein-ligand binding.
Medicine: : Potential application in drug development due to its unique structural features aiding in activity modulation.
Industry: : Used in designing materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism revolves around its ability to interact with biological targets. Its triazole and pyrrolidinone moieties play critical roles in:
Molecular Targets and Pathways: : They bind selectively to enzymes and receptors, modulating biochemical pathways. The trifluoromethyl group enhances binding affinity and metabolic stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Azetidine Ring
- Compound A: 1-((1-(1-((3,3,3-Trifluoropropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one (CAS 2034563-85-2, ) Key Difference: Replaces the acetyl group with a sulfonyl-linked trifluoropropyl chain. Implications: Sulfonyl groups enhance electrophilicity and may improve target binding via polar interactions. Molecular Weight: 381.38 vs. ~380 (estimated for the target compound).
- Compound B: 1-(1-(2-(4-(Isopropylthio)phenyl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one () Key Difference: Substitutes azetidine with a piperidine ring (6-membered vs. 4-membered) and introduces a thioether group. The isopropylthio group may enhance metabolic stability but could introduce steric hindrance .
Triazole-Linked Heterocycles
- Compound C: 1-(3-((4-Amino-6-((3-methylphenethyl)amino)-1,3,5-triazin-2-yl)methoxy)-5-methylphenyl)pyrrolidin-2-one () Key Difference: Replaces the triazole with a triazine ring and adds a phenethylamino side chain. Implications: Triazines are more electron-deficient than triazoles, altering π-π stacking interactions. The phenethyl group may improve CNS penetration but could increase off-target risks . Synthesis: Uses nucleophilic substitution and coupling reactions, contrasting with the click chemistry likely employed for the target compound .
- Compound D: (Z)-1-[4-Fluoro-2-(pyrrolidin-1-yl)phenyl]-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one () Key Difference: Incorporates a 1,2,4-triazole instead of 1,2,3-triazole and adds an α,β-unsaturated ketone. Implications: The conjugated enone system could confer reactivity toward nucleophilic targets (e.g., cysteine residues in enzymes). The 1,2,4-triazole’s hydrogen-bonding capacity differs from 1,2,3-triazole, affecting target engagement .
Pyrrolidin-2-one Modifications
- Compound E: 1-(3-Methoxyphenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one () Key Difference: Replaces the triazole-acetyl-azetidine system with a benzimidazole-phenoxypropyl group. Implications: Benzimidazole’s aromaticity and basicity may enhance DNA intercalation or kinase inhibition.
Physicochemical and Pharmacokinetic Profiles
| Parameter | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | ~380 (estimated) | 381.38 | ~450 (estimated) | 453.50 |
| LogP | Moderate (CF₃ group) | High (sulfonyl-CF₃) | High (thioether) | Moderate (triazine) |
| Hydrogen Bond Acceptors | 6 (triazole, carbonyl) | 7 (sulfonyl, triazole) | 6 (piperidine, triazole) | 8 (triazine, amine) |
| Synthetic Route | Click chemistry (inferred) | Sulfonylation | Nucleophilic substitution | Coupling reactions |
Biological Activity
The compound 1-((1-(1-(2-(4-(trifluoromethyl)phenyl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a trifluoromethyl group, a triazole ring, and a pyrrolidine moiety, contributing to its unique biological profile. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which may influence the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds containing triazole rings exhibit significant antimicrobial properties. The triazole structure is known to interfere with fungal cell wall synthesis and has been demonstrated to inhibit various bacterial strains.
Anticancer Properties
Research has shown that similar compounds can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and the modulation of apoptotic pathways. A study indicated that triazole derivatives could inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.
Enzyme Inhibition
The compound's structure suggests potential activity as an enzyme inhibitor. Triazole derivatives have been studied for their ability to inhibit enzymes such as phytoene desaturase (PDS), which is crucial in carotenoid biosynthesis. This inhibition can lead to herbicidal effects, making it a candidate for agricultural applications.
Case Studies
-
Antimicrobial Efficacy :
A study published in the Journal of Medicinal Chemistry demonstrated that triazole compounds exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound showed comparable efficacy to established antibiotics, indicating its potential as a therapeutic agent . -
Anticancer Activity :
In vitro studies have shown that triazole-based compounds can significantly reduce the viability of various cancer cell lines. For example, one study found that a related triazole derivative induced cell cycle arrest and apoptosis in breast cancer cells through the activation of p53 pathways . -
Herbicidal Potential :
Research on herbicides has revealed that triazole derivatives can effectively inhibit PDS, leading to reduced growth in target weed species. This suggests potential applications in agricultural settings for controlling unwanted vegetation while minimizing harm to crops .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
